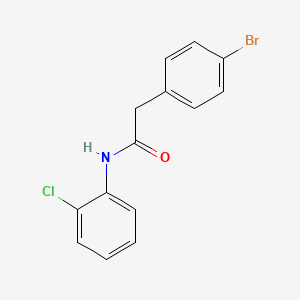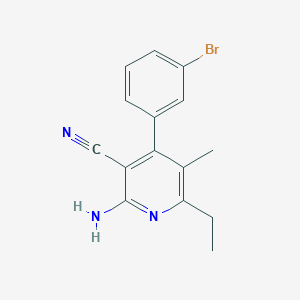
4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate, also known as CL20, is a high-energy compound that has been extensively studied due to its potential applications in military and civilian fields. CL20 is a white crystalline solid that has a high density and explosive power. It was first synthesized in the 1980s and has since gained attention due to its high energy output and stability.
作用機序
The mechanism of action of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate is still not fully understood. It is believed that 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate undergoes a decomposition reaction when subjected to heat or shock, releasing a large amount of energy in the form of heat and gas. The decomposition products of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate include carbon dioxide, nitrogen gas, and water vapor.
Biochemical and Physiological Effects
4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has not been extensively studied for its biochemical and physiological effects. However, studies have shown that exposure to 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate can cause respiratory and skin irritation in humans. In animal studies, 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has been shown to cause liver and kidney damage.
実験室実験の利点と制限
One advantage of using 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate in laboratory experiments is its high energy output and stability. However, 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate is also highly toxic and can be difficult to handle safely. It is also expensive to synthesize, which can limit its use in laboratory experiments.
将来の方向性
There are several future directions for research on 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate. One area of research is the development of safer and more efficient synthesis methods for 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate. Another area of research is the development of new applications for 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate, such as in medicine or energy storage. Additionally, research on the environmental impact of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate and its decomposition products is needed to ensure its safe use in military and civilian applications.
合成法
The synthesis of 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate is a complex process that involves several steps. The starting material for the synthesis is 3,4-dihydroxybenzaldehyde, which is reacted with isopropylamine to form an imine. The imine is then reacted with methylphosphonic dichloride to form the phosphonate ester. This intermediate is then reacted with 5-chloro-2-methylphenylamine to form 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate.
科学的研究の応用
4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has been extensively studied for its potential use as an explosive material. It has a high energy density and is more stable than other high-energy compounds such as RDX and HMX. 4-isopropylphenyl N-(5-chloro-2-methylphenyl)-P-methylphosphonamidoate has also been studied for its potential use in rocket propellants and pyrotechnics.
特性
IUPAC Name |
5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21ClNO2P/c1-12(2)14-6-9-16(10-7-14)21-22(4,20)19-17-11-15(18)8-5-13(17)3/h5-12H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISPUACFRPNZLFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NP(=O)(C)OC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21ClNO2P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-chloro-2-methyl-N-[methyl-(4-propan-2-ylphenoxy)phosphoryl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-methylphenyl)-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazolin-9-ol](/img/structure/B5810256.png)
![N-{2-[(3-chloro-4-fluorophenyl)amino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B5810268.png)
![4-[3-(4-benzyl-1-piperazinyl)-1-propen-1-yl]-N,N-dimethylaniline](/img/structure/B5810274.png)


![2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}-N-(2-furylmethyl)acetamide](/img/structure/B5810303.png)



![methyl 2-[(2,5-dimethylbenzoyl)amino]benzoate](/img/structure/B5810324.png)

![6-(4-nitro-1H-pyrazol-3-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B5810347.png)

